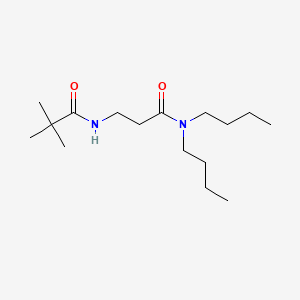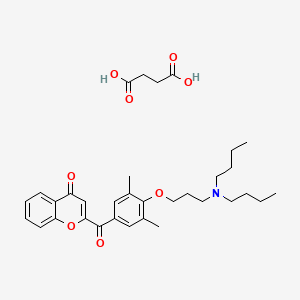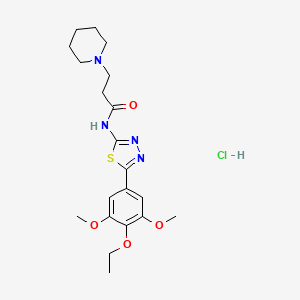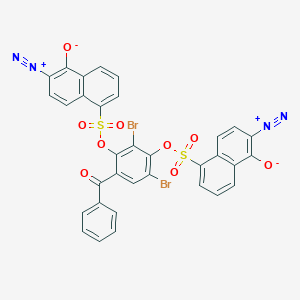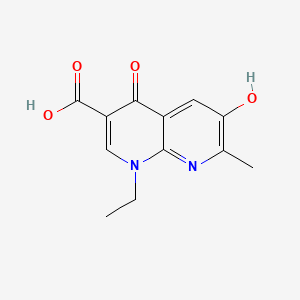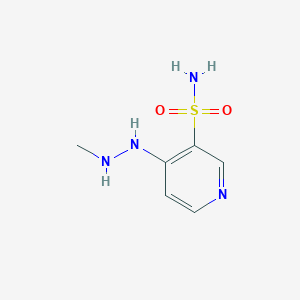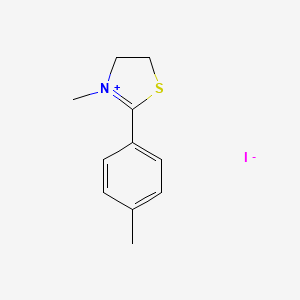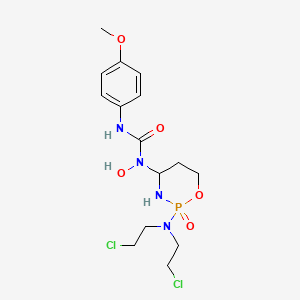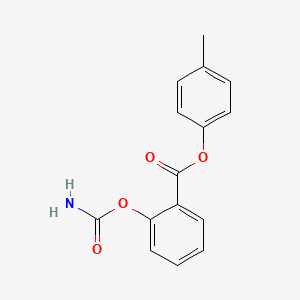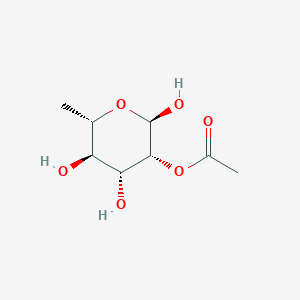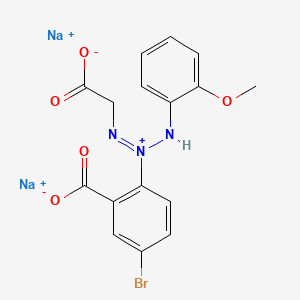
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide is a chemical compound with the molecular formula C13H24INO. It is known for its unique structure, which includes a piperidinium ring substituted with a hexenyl group.
Preparation Methods
The synthesis of 1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidinium ring and the hexenyl group.
Reaction Conditions: The piperidinium ring is alkylated with 1-bromo-5-methyl-3-oxo-4-hexene under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles such as cyanide, azide, or thiolate ions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium iodide can be compared with similar compounds such as:
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium chloride: Similar structure but with a chloride ion instead of iodide.
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium bromide: Similar structure but with a bromide ion instead of iodide.
1-Methyl-1-(5-methyl-3-oxo-4-hexenyl)piperidinium fluoride: Similar structure but with a fluoride ion instead of iodide.
Properties
CAS No. |
96536-30-0 |
|---|---|
Molecular Formula |
C13H24INO |
Molecular Weight |
337.24 g/mol |
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)hex-4-en-3-one;iodide |
InChI |
InChI=1S/C13H24NO.HI/c1-12(2)11-13(15)7-10-14(3)8-5-4-6-9-14;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JVTGOOKEZIWKGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)CC[N+]1(CCCCC1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



